molecular formula C30H26O5 B14446503 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one CAS No. 76438-44-3

10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one

Cat. No.: B14446503
CAS No.: 76438-44-3
M. Wt: 466.5 g/mol
InChI Key: FRSKFEQWPVNNEM-UHFFFAOYSA-N
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Description

10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one is a chemical compound known for its unique structure and properties It is an anthracene derivative with two hydroxy-methoxyphenyl groups attached to the 10th position of the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one typically involves the reaction of anthracene-9(10H)-one with 4-hydroxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the anthracene ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to other bioactive anthracene derivatives.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 10,10-Bis(4-methoxyphenyl)anthracen-9-one
  • 9,10-Bis(phenylethynyl)anthracene
  • 9-(4-phenyl)anthracene

Uniqueness

10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other anthracene derivatives.

Properties

CAS No.

76438-44-3

Molecular Formula

C30H26O5

Molecular Weight

466.5 g/mol

IUPAC Name

10,10-bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9-one

InChI

InChI=1S/C30H26O5/c1-34-27-15-19(11-13-25(27)31)17-30(18-20-12-14-26(32)28(16-20)35-2)23-9-5-3-7-21(23)29(33)22-8-4-6-10-24(22)30/h3-16,31-32H,17-18H2,1-2H3

InChI Key

FRSKFEQWPVNNEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CC5=CC(=C(C=C5)O)OC)O

Origin of Product

United States

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